Cas no 859632-26-1 (Methyl 4-(morpholin-2-yl)butanoate)

Methyl 4-(morpholin-2-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its morpholine moiety and ester functionality. The compound's structure enables its use in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where the morpholine ring often enhances bioavailability or modulates physicochemical properties. The ester group provides a reactive handle for further derivatization, such as hydrolysis or transesterification. Its balanced polarity ensures good solubility in common organic solvents, facilitating reaction workup and purification. This compound is particularly useful in medicinal chemistry for constructing bioactive molecules, offering a combination of synthetic flexibility and structural diversity. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or air.
Methyl 4-(morpholin-2-yl)butanoate structure
859632-26-1 structure
Product name:Methyl 4-(morpholin-2-yl)butanoate
CAS No:859632-26-1
MF:C9H17NO3
MW:187.236182928085
CID:5666532
PubChem ID:165892508

Methyl 4-(morpholin-2-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(morpholin-2-yl)butanoate
    • EN300-27727031
    • 859632-26-1
    • Methyl 4-(morpholin-2-yl)butanoate
    • Inchi: 1S/C9H17NO3/c1-12-9(11)4-2-3-8-7-10-5-6-13-8/h8,10H,2-7H2,1H3
    • InChI Key: HYNLANSZPIHHMR-UHFFFAOYSA-N
    • SMILES: O1CCNCC1CCCC(=O)OC

Computed Properties

  • Exact Mass: 187.12084340g/mol
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 47.6Ų

Methyl 4-(morpholin-2-yl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27727031-2.5g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-27727031-0.25g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-27727031-0.1g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-27727031-1g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1
1g
$1200.0 2023-09-10
Enamine
EN300-27727031-5.0g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-27727031-0.05g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-27727031-1.0g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-27727031-0.5g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-27727031-10.0g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-27727031-5g
methyl 4-(morpholin-2-yl)butanoate
859632-26-1
5g
$3479.0 2023-09-10

Additional information on Methyl 4-(morpholin-2-yl)butanoate

Methyl 4-(morpholin-2-yl)butanoate: A Comprehensive Overview

Methyl 4-(morpholin-2-yl)butanoate, also known by its CAS number 859632-26-1, is a versatile organic compound with significant applications in various fields. This compound is a derivative of morpholine, a heterocyclic amine, and is widely used in pharmaceuticals, agrochemicals, and specialty chemicals. The structure of Methyl 4-(morpholin-2-yl)butanoate consists of a morpholine ring attached to a butanoate ester group, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of Methyl 4-(morpholin-2-yl)butanoate in drug delivery systems. Its unique chemical properties allow it to serve as a stabilizing agent in formulations, ensuring the efficacy and shelf life of pharmaceutical products. Researchers have also explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and analgesic agents.

The synthesis of Methyl 4-(morpholin-2-yl)butanoate involves a multi-step process that includes the reaction of morpholine with an appropriate carboxylic acid derivative. The compound's stability and reactivity make it an ideal candidate for various chemical transformations. Recent advancements in catalytic methods have further enhanced the efficiency of its production, reducing costs and environmental impact.

In terms of physical and chemical properties, Methyl 4-(morpholin-2-yl)butanoate exhibits a melting point of approximately 50°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in organic reactions. The compound is also known for its mild odor and low toxicity, which are advantageous for its application in consumer products.

The application of Methyl 4-(morpholin-2-yl)butanoate extends beyond pharmaceuticals. It is increasingly being used as an additive in agricultural chemicals to enhance the bioavailability of active ingredients. Recent research has demonstrated its effectiveness in improving the absorption of pesticides, thereby reducing their environmental footprint.

In conclusion, Methyl 4-(morpholin-2-yl)butanoate (CAS No: 859632-26-1) is a multifaceted compound with promising potential across various industries. Its role as an intermediate in organic synthesis, coupled with its favorable physical properties, positions it as a key player in modern chemical innovation. Ongoing research continues to uncover new applications and optimizations for this compound, ensuring its relevance in the foreseeable future.

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